Fmoc-Cys(Biot)
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Description
“Fmoc-Cys(Biot)” refers to a cysteine amino acid that has been modified with the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a protective group used in peptide synthesis, and it is stable to the harsh oxidative conditions frequently used to generate peptide thioesters .
Synthesis Analysis
The synthesis of “Fmoc-Cys(Biot)” involves the use of Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group is pre-installed on the cysteine residue . This method facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations .
Molecular Structure Analysis
The molecular structure of “Fmoc-Cys(Biot)” is characterized by the presence of the Fmoc group, which contributes to its aromaticity and hydrophobicity . This feature promotes the association of peptide building blocks, enabling the formation of complex structures .
Chemical Reactions Analysis
“Fmoc-Cys(Biot)” participates in native chemical ligation (NCL) reactions, which are crucial for the synthesis of functional protein molecules . The Fmoc group can be readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Cys(Biot)” are largely influenced by the presence of the Fmoc group. This group imparts hydrophobicity and aromaticity to the molecule, which are key factors in promoting the association of peptide building blocks .
Mechanism of Action
The mechanism of action of “Fmoc-Cys(Biot)” in peptide synthesis involves the use of the Fmoc group as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) . This allows for the facilitation of chemical protein synthesis by fully convergent and one-pot native chemical ligations .
Future Directions
properties
IUPAC Name |
(2R)-3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6S2/c32-24(12-6-5-11-23-25-21(14-38-23)29-27(35)31-25)39-15-22(26(33)34)30-28(36)37-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-23,25H,5-6,11-15H2,(H,30,36)(H,33,34)(H2,29,31,35)/t21-,22-,23-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDTSIDWWTPNA-LCXINAFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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